molecular formula C9H12O2 B2930498 2-Ethyl-5-(2-methyloxiran-2-yl)furan CAS No. 2248347-58-0

2-Ethyl-5-(2-methyloxiran-2-yl)furan

Cat. No.: B2930498
CAS No.: 2248347-58-0
M. Wt: 152.193
InChI Key: ZFGLCOCWWOYSQH-UHFFFAOYSA-N
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Description

2-Ethyl-5-(2-methyloxiran-2-yl)furan is an organic compound belonging to the class of furans Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms This specific compound features an ethyl group at the 2-position and a 2-methyloxiran-2-yl group at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(2-methyloxiran-2-yl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylfuran with an epoxide precursor in the presence of a catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent production. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(2-methyloxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Ethyl-5-(2-methyloxiran-2-yl)furan has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(2-methyloxiran-2-yl)furan involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The presence of the oxirane ring allows for specific interactions with biological molecules, making it a potential candidate for drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran: Similar structure but lacks the oxirane ring, resulting in different chemical properties and reactivity.

    2-Methyl-5-ethylfuran: Another isomer with a different arrangement of ethyl and methyl groups, leading to distinct physical and chemical characteristics.

    2,5-Dimethylfuran: Lacks the ethyl group and oxirane ring, used as a biofuel due to its high energy density.

Uniqueness

2-Ethyl-5-(2-methyloxiran-2-yl)furan stands out due to the presence of both an ethyl group and an oxirane ring, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-ethyl-5-(2-methyloxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-7)9(2)6-10-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGLCOCWWOYSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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